N-trimethylsilylethanimine
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Overview
Description
N-trimethylsilylethanimine is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethanimine structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-trimethylsilylethanimine can be synthesized through several methods. One common approach involves the reaction of ethanimine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-trimethylsilylethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives .
Scientific Research Applications
N-trimethylsilylethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-trimethylsilylethanimine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the compound’s reactivity by stabilizing intermediates and facilitating the formation of desired products. Molecular targets and pathways involved include interactions with other reactive species and functional groups in the reaction environment .
Comparison with Similar Compounds
Similar Compounds
- N-trimethylsilylmethanimine
- N-trimethylsilylpropanimine
- N-trimethylsilylbutanimine
Uniqueness
N-trimethylsilylethanimine is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the trimethylsilyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions .
Properties
CAS No. |
57088-50-3 |
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Molecular Formula |
C5H12NSi+ |
Molecular Weight |
114.24 g/mol |
IUPAC Name |
N-trimethylsilylethanimine |
InChI |
InChI=1S/C5H12NSi/c1-5-6-7(2,3)4/h1-4H3/q+1 |
InChI Key |
GDNREJURIUCLGF-UHFFFAOYSA-N |
Canonical SMILES |
C[C+]=N[Si](C)(C)C |
Origin of Product |
United States |
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